molecular formula C8H10N2O2 B1465855 (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester CAS No. 219504-30-0

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester

Cat. No. B1465855
CAS RN: 219504-30-0
M. Wt: 166.18 g/mol
InChI Key: TZRKAWFSXBVBRY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester” is a type of ester. Esters are usually prepared from carboxylic acids . They are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their pleasant smells .


Synthesis Analysis

Esters can be synthesized through several methods. One common method is the esterification process, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .


Molecular Structure Analysis

The molecular structure of esters typically involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In mass spectrometry, fragmentation tends to occur alpha to the oxygen atom (C-C bond next to the oxygen) which can provide insights into the structure of the molecule .


Chemical Reactions Analysis

Esters undergo several types of reactions. They can be hydrolyzed in the presence of an acid or a base to form a carboxylic acid and an alcohol . This reaction is reversible and is how many esters are originally formed . Esters can also react with amines to form amides in a reaction known as aminolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. For example, some esters, like ethyl acetate, are liquids at room temperature with pleasant, fruity odors . The properties of a specific ester like “this compound” would need to be determined experimentally.

Mechanism of Action

The exact mechanism of action for esters can vary depending on the specific ester and the reaction it is undergoing. For example, during esterification, the carboxylic acid takes a proton (a hydrogen ion) from the concentrated sulfuric acid. The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon .

Safety and Hazards

The safety and hazards associated with a specific ester depend on its particular structure and properties. Some esters may cause skin or eye irritation, and others may be harmful if inhaled or ingested . Always refer to the Safety Data Sheet (SDS) for specific information about a particular compound .

Future Directions

Esters, including “(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester”, have potential for various applications in the future. For example, they could be used in the production of biodiesel . As the trend of fuel consumption changes, biodiesel may have reduced in demand, and the production process of esters from biodiesel could be studied further .

properties

IUPAC Name

methyl (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-9-5-7(10-6)3-4-8(11)12-2/h3-5H,1-2H3,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKAWFSXBVBRY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.